molecular formula C13H12BF7O2 B1425327 4,4,5,5-Tetramethyl-2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane CAS No. 1111096-06-0

4,4,5,5-Tetramethyl-2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane

Cat. No.: B1425327
CAS No.: 1111096-06-0
M. Wt: 344.03 g/mol
InChI Key: JPXZPDCINADJKN-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane is a boronic ester featuring a highly fluorinated aryl group. The core structure consists of a 1,3,2-dioxaborolane ring with four methyl groups at the 4,4,5,5-positions, providing steric protection to the boron center. The aryl substituent at the 2-position contains four fluorine atoms and a trifluoromethyl group, making it a strongly electron-deficient system. Such fluorinated boronic esters are critical in cross-coupling reactions (e.g., Suzuki-Miyaura) for synthesizing fluorinated biaryl structures, which are valuable in pharmaceuticals and materials science .

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BF7O2/c1-11(2)12(3,4)23-14(22-11)6-9(17)7(15)5(13(19,20)21)8(16)10(6)18/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPXZPDCINADJKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C(=C2F)F)C(F)(F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BF7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601123174
Record name 4,4,5,5-Tetramethyl-2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111096-06-0
Record name 4,4,5,5-Tetramethyl-2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1111096-06-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4,5,5-Tetramethyl-2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601123174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane typically involves the reaction of a suitable phenylboronic acid derivative with a dioxaborolane precursor. The reaction is often carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. Common solvents used include tetrahydrofuran (THF) or dichloromethane (DCM), and the reaction may be catalyzed by a base such as potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

    Oxidation: The boronic ester can be oxidized to form the corresponding phenol.

    Hydrolysis: In the presence of water, the boronic ester can hydrolyze to form the corresponding boronic acid.

Common Reagents and Conditions

    Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., THF, DCM).

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or sodium perborate.

    Hydrolysis: Water or aqueous acidic conditions.

Major Products Formed

    Suzuki-Miyaura Cross-Coupling: Biaryl compounds.

    Oxidation: Phenols.

    Hydrolysis: Boronic acids.

Scientific Research Applications

Organic Synthesis

4,4,5,5-Tetramethyl-2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane serves as a versatile reagent in organic synthesis. It is particularly useful in:

  • Cross-Coupling Reactions : This compound is employed in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds between aryl and vinyl halides. The presence of the dioxaborolane moiety facilitates the formation of stable boronate intermediates.

Catalysis

The compound acts as an effective catalyst in several reactions:

  • Oxidative Coupling : It has been utilized as an organic catalyst for the oxidative homocoupling of Grignard reagents under air conditions. This application highlights its role in facilitating reactions without the need for transition metals .

Fluorinated Materials

Due to its incorporation of fluorinated groups:

  • Fluorinated Polymers : The compound can be used to synthesize fluorinated polymers that exhibit enhanced thermal stability and chemical resistance. These materials are crucial in applications requiring high-performance characteristics.

Pharmaceutical Chemistry

In pharmaceutical research:

  • Drug Development : The unique fluorinated structure allows for modifications that can lead to novel drug candidates with improved bioactivity and pharmacokinetic properties.

Case Study 1: Catalytic Oxidative Homocoupling

A study demonstrated the use of this compound in the oxidative homocoupling of Grignard reagents. The reaction was conducted under air conditions using the compound as a catalyst. The results indicated high yields of the desired biphenyl products without requiring transition metals, showcasing its potential for environmentally friendly synthesis methods .

Case Study 2: Synthesis of Fluorinated Polymers

Research involving this compound focused on developing new fluorinated polymers with enhanced properties for industrial applications. The incorporation of the dioxaborolane unit allowed for better control over polymer architecture and functionality. The resulting materials exhibited superior chemical resistance and thermal stability compared to traditional polymers .

Mechanism of Action

The mechanism of action of 4,4,5,5-Tetramethyl-2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane primarily involves its role as a boronic ester in cross-coupling reactions. The boron atom in the dioxaborolane ring forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the halide substrate. This process involves the formation of a palladium-boron intermediate, which undergoes reductive elimination to form the biaryl product.

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

The reactivity and stability of arylboronic esters are heavily influenced by the substituents on the aryl ring. Below is a comparative analysis of key analogs:

Compound Name Substituents Molecular Weight (g/mol) Electronic Nature Key Properties
Target Compound 2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl ~376 Strong electron-withdrawing High stability, enhanced reactivity in coupling reactions
2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 4-Bromophenyl 297.05 Moderately electron-withdrawing Liquid at RT; used in aryl bromide cross-couplings
2-(2,6-Dichloro-3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 2,6-Dichloro-3,5-dimethoxyphenyl 334.09 Mixed (EWG + EDG) Solid; 92% yield in synthesis; used in indazole derivatives
4,4,5,5-Tetramethyl-2-(3-(methylsulfonyl)phenyl)-1,3,2-dioxaborolane 3-(Methylsulfonyl)phenyl 298.13 Strong electron-withdrawing Crystalline solid; used in USP7 inhibitors

Key Observations :

  • The target compound’s tetrafluoro-trifluoromethyl substituent creates a more electron-deficient boron center than bromo- or methoxy-containing analogs, accelerating oxidative addition in cross-couplings .
  • Steric hindrance from the trifluoromethyl group may reduce undesired protodeboronation, a common issue with electron-rich arylboronates .

Stability and Handling

  • Hydrolysis Resistance : The electron-withdrawing fluorine substituents reduce nucleophilic attack on boron, enhancing stability in aqueous conditions compared to methoxy-substituted analogs .
  • Physical State : Unlike liquid bromophenyl derivatives (), the target compound is likely a solid due to increased molecular rigidity from fluorine substituents.

Biological Activity

4,4,5,5-Tetramethyl-2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane is a boron-containing compound that has garnered interest in various fields including medicinal chemistry and materials science. Its unique structure imparts distinctive biological activities that warrant detailed investigation.

  • Molecular Formula : C₁₃H₁₂BF₇O₂
  • Molecular Weight : 344.04 g/mol
  • CAS Number : 1111096-06-0

Biological Activity Overview

The biological activity of this compound has been explored in several studies focusing on its antimicrobial properties and potential therapeutic applications. The following sections summarize key findings from the literature.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In particular:

  • In Vitro Studies : A study highlighted the compound's effectiveness against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) isolates. The minimum inhibitory concentrations (MICs) were reported at approximately 25.9 μM for S. aureus and 12.9 μM for MRSA .
Microorganism MIC (μM)
Staphylococcus aureus25.9
Methicillin-resistant S. aureus12.9

This suggests that the compound possesses both bacteriostatic and bactericidal properties.

Cytotoxicity and Cell Viability

Cytotoxicity assays have shown that the compound does not exhibit significant cytotoxic effects up to concentrations of 20 μM . This is critical for its potential use in therapeutic applications where safety is paramount.

Anti-inflammatory Potential

The compound has also been evaluated for its anti-inflammatory effects. In vitro tests demonstrated that it could attenuate lipopolysaccharide-induced NF-κB activation, which is a crucial pathway in inflammatory responses .

The mechanism by which this compound exerts its biological effects may involve:

  • Interaction with bacterial cell membranes leading to disruption.
  • Modulation of inflammatory pathways through inhibition of transcription factors like NF-κB.

Safety Profile

According to safety data sheets:

  • Acute Toxicity : Classified as Category 4 for inhalation and oral exposure.
  • Skin and Eye Irritation : Classified as Category 2 and Category 2 respectively .

These classifications highlight the need for caution when handling the compound but suggest manageable risks when proper safety protocols are followed.

Case Studies

  • Antimicrobial Efficacy : A study involving a series of dioxaborolanes showed that those with trifluoromethyl groups displayed enhanced activity against resistant bacterial strains compared to non-fluorinated analogs .
  • Inflammation Modulation : Another investigation assessed the anti-inflammatory properties of various dioxaborolanes and found that those with specific substitutions on the phenyl ring significantly inhibited NF-κB activation .

Q & A

Q. How can environmental impacts of fluorinated byproducts be minimized?

  • Methodological Answer :
  • Green Chemistry : Replace THF with cyclopentyl methyl ether (CPME) for lower toxicity .
  • Waste Analysis : Quantify PFAS byproducts via LC-MS/MS and adsorb using activated carbon .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4,5,5-Tetramethyl-2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
4,4,5,5-Tetramethyl-2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane

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